8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine
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Overview
Description
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine is a complex organic compound characterized by its unique structure, which includes two benzoxepine rings connected through a central carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of Benzoxepine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Methoxylation: Introduction of methoxy groups at the 8,8’ positions, which can be done using methanol and a suitable catalyst.
Coupling Reaction: The final step involves coupling the two benzoxepine rings through a central carbon-carbon bond, often using a coupling reagent like palladium or nickel catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8,8’-Dimethoxy-3,3’-dimethyl [2,2’-binaphthalene]-1,1’,4,4’-tetrone
- 5,5’-Dimethoxy-2,2’-dimethyl-3,3’-bi-1,4-naphthoquinone
- 3,3’-Biplumbagin-dimethylether
Uniqueness
8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine is unique due to its specific structural features and the presence of methoxy groups, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
651027-19-9 |
---|---|
Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
8-methoxy-5-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C22H26O4/c1-23-15-7-9-19-17(5-3-11-25-21(19)13-15)18-6-4-12-26-22-14-16(24-2)8-10-20(18)22/h7-10,13-14,17-18H,3-6,11-12H2,1-2H3 |
InChI Key |
UTGGFNRLDVWQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCCO2)C3CCCOC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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